Cas no 2198125-95-8 (2-(thian-4-yloxy)quinoxaline)

2-(thian-4-yloxy)quinoxaline 化学的及び物理的性質
名前と識別子
-
- Quinoxaline, 2-[(tetrahydro-2H-thiopyran-4-yl)oxy]-
- 2-(thian-4-yloxy)quinoxaline
-
- インチ: 1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2
- InChIKey: QJDZMSJCPRZASU-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)N=CC=1OC1CCSCC1
2-(thian-4-yloxy)quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-1043-20μmol |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-20mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-30mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-4mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-5mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-10mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-40mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-10μmol |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-3mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-1043-100mg |
2-(thian-4-yloxy)quinoxaline |
2198125-95-8 | 100mg |
$248.0 | 2023-09-07 |
2-(thian-4-yloxy)quinoxaline 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
2-(thian-4-yloxy)quinoxalineに関する追加情報
Introduction to 2-(thian-4-yloxy)quinoxaline (CAS No. 2198125-95-8)
2-(thian-4-yloxy)quinoxaline, identified by the Chemical Abstracts Service Number (CAS No.) 2198125-95-8, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound combines a quinoxaline core with a thienyl ether moiety, which suggests a rich chemical reactivity and versatility in molecular design.
The quinoxaline scaffold is a well-studied class of nitrogen-containing heterocycles, known for their role in various biological processes and their utility as pharmacophores in drug development. Quinoxalines exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an oxygenated thienyl group into the quinoxaline framework enhances its potential for further functionalization, making it an attractive candidate for synthetic chemists and pharmacologists.
The thian-4-yloxy substituent in 2-(thian-4-yloxy)quinoxaline imparts specific electronic and steric properties to the molecule. Thiophene derivatives are known for their stability and ability to participate in various chemical reactions, such as cross-coupling reactions, which are pivotal in modern drug synthesis. The oxygen atom in the ether linkage provides a site for further derivatization, allowing chemists to explore diverse structural modifications and optimize biological activity.
Recent advancements in computational chemistry have enabled the prediction of novel bioactive molecules with high accuracy. 2-(thian-4-yloxy)quinoxaline has been subjected to virtual screening and molecular docking studies to identify its potential interactions with biological targets. These studies have revealed promising binding affinities with enzymes and receptors involved in cancer pathways, suggesting its potential as an anticancer agent. The compound's ability to modulate these pathways could lead to the development of new therapeutic strategies.
In vitro experiments have demonstrated that 2-(thian-4-yloxy)quinoxaline exhibits inhibitory effects on several key enzymes associated with cancer cell proliferation. For instance, preliminary data indicate that it can inhibit tyrosine kinases, which are critical for signal transduction in cancer cells. Additionally, the compound has shown promise in reducing the expression of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. These findings align with recent research highlighting the importance of targeting multiple signaling pathways in cancer therapy.
The structural features of 2-(thian-4-yloxy)quinoxaline also make it a valuable scaffold for developing small-molecule inhibitors against infectious diseases. Emerging evidence suggests that quinoxalines can disrupt bacterial biofilm formation, a process essential for bacterial survival and resistance to antibiotics. By targeting biofilm-related enzymes, 2-(thian-4-yloxy)quinoxaline could offer a novel approach to combat multidrug-resistant bacteria.
Synthetic methodologies for 2-(thian-4-yloxy)quinoxaline have been refined over recent years, enabling efficient production on both laboratory and industrial scales. Key synthetic routes involve the condensation of 3-aminoquinoxalines with 4-thienylboronic acid derivatives under palladium-catalyzed conditions. These reactions leverage cross-coupling techniques such as Suzuki-Miyaura coupling, which are widely employed in pharmaceutical synthesis due to their high yields and selectivity.
The biocompatibility of 2-(thian-4-yloxy)quinoxaline has been assessed through toxicity studies using mammalian cell lines. Preliminary results indicate low cytotoxicity at therapeutic concentrations, suggesting its potential for safe clinical application. Further investigations into its metabolic stability and excretion profiles will be crucial for understanding its pharmacokinetic behavior.
Future research directions for 2-(thian-4-yloxy)quinoxaline include exploring its role in neurodegenerative diseases. Quinoxalines have been reported to modulate neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The thienyl ether moiety may enhance blood-brain barrier penetration, a critical factor for developing effective central nervous system drugs.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 2-(thian-4-yloxy)quinoxaline. These algorithms can predict molecular properties and optimize synthetic routes with remarkable precision, reducing the time and cost associated with traditional drug development processes. The combination of computational methods with experimental validation offers a powerful approach to discovering novel therapeutics.
In conclusion,2-(thian-4-yloxy)quinoxaline (CAS No. 2198125-95-8) represents a compelling compound with diverse applications in pharmaceutical research. Its unique structure, combined with recent advancements in synthetic chemistry and computational biology, positions it as a valuable tool for developing new treatments against various diseases. Continued investigation into its biological activities and pharmacological properties will further elucidate its potential as a therapeutic agent.
2198125-95-8 (2-(thian-4-yloxy)quinoxaline) 関連製品
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)
- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)
- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)
- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)
- 96750-10-6(Phenol, 4-(2-aminopropyl)-, 1-acetate)
- 1806073-26-6(Methyl 3-chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)
- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)
- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)



